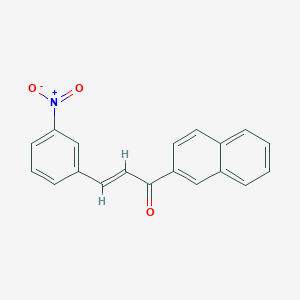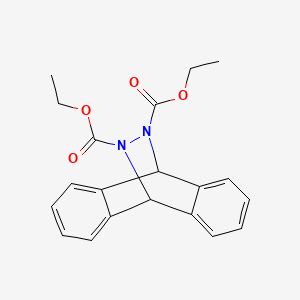
N'-cyclododecylidenebenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclododecylidenebenzenesulfonohydrazide is a chemical compound with the molecular formula C18H28N2O2S and a molecular weight of 336.5 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenebenzenesulfonohydrazide typically involves the reaction of cyclododecanone with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While detailed industrial production methods for N’-cyclododecylidenebenzenesulfonohydrazide are not widely documented, it is likely that the process involves scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidenebenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The sulfonohydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted sulfonohydrazides, depending on the type of reaction and reagents used .
Scientific Research Applications
N’-cyclododecylidenebenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-cyclododecylidenebenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group is known to interact with various enzymes and proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-cyclododecylidenebenzenesulfonohydrazide include other sulfonohydrazides and hydrazones, such as:
- N’-cyclohexylidenebenzenesulfonohydrazide
- N’-cyclopentylidenebenzenesulfonohydrazide
- N’-cycloheptylidenebenzenesulfonohydrazide
Uniqueness
N’-cyclododecylidenebenzenesulfonohydrazide is unique due to its larger cyclododecylidene group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H28N2O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C18H28N2O2S/c21-23(22,18-15-11-8-12-16-18)20-19-17-13-9-6-4-2-1-3-5-7-10-14-17/h8,11-12,15-16,20H,1-7,9-10,13-14H2 |
InChI Key |
GRFHZWULSDBXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNS(=O)(=O)C2=CC=CC=C2)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)

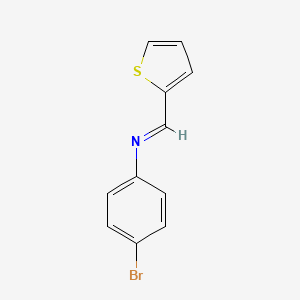


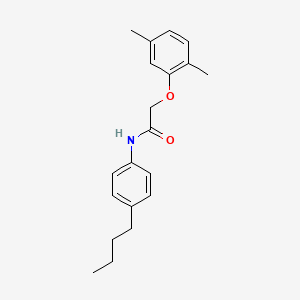
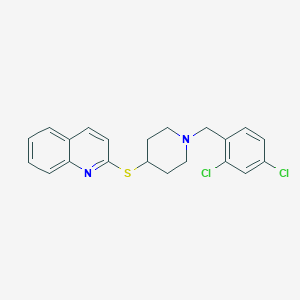
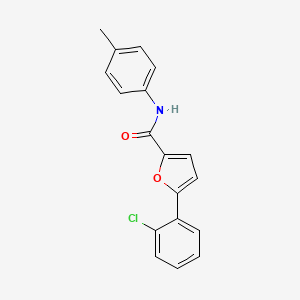
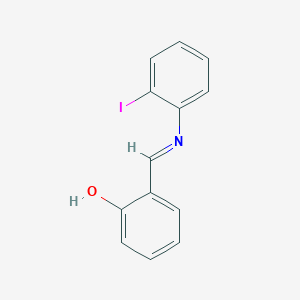


![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)
